Ethyl 5-methoxyquinoline-3-carboxylate
Overview
Description
Ethyl 5-methoxyquinoline-3-carboxylate: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an ethyl ester group at the 3-position and a methoxy group at the 5-position of the quinoline ring.
Mechanism of Action
Target of Action
Ethyl 5-methoxyquinoline-3-carboxylate is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry . Quinoline derivatives have been found to exhibit a broad spectrum of bio-responses, including anticancer , antioxidant , anti-inflammatory , and antimicrobial activities.
Mode of Action
Quinoline derivatives have been reported to show anticancer activities through the inhibition of tubulin polymerization, different kinases, topoisomerases, or by affecting dna cleavage activity .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways related to their anticancer, antioxidant, anti-inflammatory, and antimicrobial activities .
Result of Action
Quinoline derivatives are known to exhibit a range of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-methoxyquinoline-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methoxy-2-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and reduction steps to form the quinoline ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-methoxyquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functionalized quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 5-methoxyquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating various diseases, including malaria and cancer.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- Ethyl 6-methoxyquinoline-3-carboxylate
- Ethyl 5-hydroxyquinoline-3-carboxylate
- Ethyl 5-chloroquinoline-3-carboxylate
Comparison: Ethyl 5-methoxyquinoline-3-carboxylate is unique due to the presence of the methoxy group at the 5-position, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .
Biological Activity
Ethyl 5-methoxyquinoline-3-carboxylate is a compound of interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
This compound is a derivative of quinoline, characterized by the presence of a methoxy group at the 5-position and an ethyl carboxylate moiety. Its molecular formula is C_12H_13NO_3, and it exhibits a range of physical and chemical properties that contribute to its biological activity.
1. Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. Studies show that it can inhibit the growth of various bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. The mechanism typically involves interaction with bacterial enzymes or cell wall synthesis pathways, disrupting cellular function and leading to cell death .
2. Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that this compound can reduce the production of pro-inflammatory cytokines in immune cells, suggesting its potential use in treating inflammatory diseases .
3. Anticancer Potential
Recent studies have explored the anticancer potential of this compound. It has shown efficacy against various cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis (programmed cell death) through the activation of specific signaling pathways related to cancer cell survival .
The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which may contribute to its antimicrobial and anticancer activities .
- Receptor Binding : this compound may bind to specific receptors on cell membranes, influencing cellular signaling pathways that regulate inflammation and cell proliferation .
Case Studies and Research Findings
A selection of studies highlights the biological activity of this compound:
Properties
IUPAC Name |
ethyl 5-methoxyquinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(15)9-7-10-11(14-8-9)5-4-6-12(10)16-2/h4-8H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XONDRXDQBKBWSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2OC)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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